Ethanone,1-(4-bromophenyl)-2-phenoxy-
Description
Ethanone,1-(4-bromophenyl)-2-phenoxy- (IUPAC name: 1-(4-bromophenyl)-2-phenoxyethanone) is a substituted acetophenone derivative featuring a bromine atom at the para position of the phenyl ring and a phenoxy group at the adjacent carbon of the ketone moiety. This compound belongs to the broader class of β-keto ethers, which are of significant interest in medicinal and materials chemistry due to their diverse reactivity and biological activities.
Derivatives of this structural class have demonstrated antifungal, antibacterial, and anti-inflammatory properties, as seen in related phenoxyacetophenones .
Properties
IUPAC Name |
1-(4-bromophenyl)ethanone;phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O.C8H7BrO/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(10)7-2-4-8(9)5-3-7/h1-10H;2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZRXAOKVIYING-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)Br.C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of 4-Bromophenol
Friedel-Crafts acylation enables direct attachment of the acetyl group to the aromatic ring. Reacting 4-bromophenol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields 4-bromoacetophenone. Subsequent etherification with phenol derivatives introduces the phenoxy group.
Reaction Scheme:
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Acylation:
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Etherification:
Challenges:
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Friedel-Crafts acylation is unsuitable for electron-deficient aromatics unless activating groups are present.
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The phenoxy group may deactivate the ring, necessitating harsh conditions for etherification.
Nucleophilic Substitution on 4-Bromo-2-Chloroacetophenone
An alternative approach involves substituting a chlorine atom in 4-bromo-2-chloroacetophenone with a phenoxide ion. This method, while less common, offers higher regiocontrol.
Example Protocol:
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Substrate: 4-Bromo-2-chloroacetophenone
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Nucleophile: Sodium phenoxide (PhONa)
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Solvent: Dimethylformamide (DMF)
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Temperature: 80–100°C
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Yield: 65–75%
Comparative Analysis of Synthetic Routes
The table below evaluates three representative methods based on yield, scalability, and byproduct formation:
Insights:
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Oxidative bromination offers the highest yields and purity but requires specialized equipment for two-phase systems.
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Friedel-Crafts acylation is limited by the reactivity of electron-deficient bromoarenes.
Solvent and Temperature Optimization
Solvent choice critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilic substitution rates but may complicate purification. Non-polar solvents (e.g., ethyl acetate) improve phase separation in bromination reactions. Temperature control is equally vital; lower temperatures (0–25°C) minimize dibromination, while higher temperatures (40–80°C) accelerate substitution reactions.
Scalability and Industrial Relevance
Large-scale synthesis prioritizes cost-effectiveness and safety. The oxidative bromination method is industrially viable due to its high atom economy and minimal waste. A pilot-scale reaction using 500 g of 4-methyl-[1,1'-biphenyl]-2'-carbonitrile produced 652 g (92%) of 4-bromomethyl product with 98.9% purity , demonstrating scalability.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-(4-bromophenyl)-2-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 4-bromo-2-phenoxybenzoic acid.
Reduction: Formation of 1-(4-bromophenyl)-2-phenoxyethanol.
Substitution: Formation of 1-(4-aminophenyl)-2-phenoxyethanone or 1-(4-thiophenyl)-2-phenoxyethanone.
Scientific Research Applications
Chemical Synthesis
Ethanone, 1-(4-bromophenyl)-2-phenoxy- serves as an intermediate in the synthesis of more complex organic molecules. Its synthesis typically involves the bromination of acetophenone followed by phenoxylation. The general synthetic route includes:
- Bromination of Acetophenone : Acetophenone is reacted with bromine in the presence of a catalyst (e.g., iron(III) bromide) to yield 4-bromoacetophenone.
- Phenoxylation : The 4-bromoacetophenone is then reacted with phenol using a base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) to introduce the phenoxy group.
This compound can undergo various reactions including oxidation, reduction, and substitution, leading to different products such as carboxylic acids or ketones through oxidation and alcohols through reduction.
Biological Applications
Ethanone, 1-(4-bromophenyl)-2-phenoxy- has been studied for its potential biological activities , particularly in the following areas:
- Antimicrobial Activity : Research indicates that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibacterial agents.
- Anticancer Properties : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell growth. For instance, compounds similar to Ethanone have demonstrated cytotoxic effects on various cancer cell lines .
These biological activities are attributed to its interaction with cellular targets such as enzymes or receptors, influencing biochemical pathways crucial for cell survival and proliferation.
Medicinal Chemistry
In medicinal chemistry, Ethanone, 1-(4-bromophenyl)-2-phenoxy- is investigated for its potential as a therapeutic scaffold . It is being explored for:
- Drug Development : The compound's structure allows for modifications that can enhance its biological activity and selectivity against specific targets in diseases such as cancer or bacterial infections.
- Pharmacological Studies : Its derivatives are being evaluated for their ability to modulate biological pathways involved in disease processes .
Industrial Applications
In the industrial sector, Ethanone, 1-(4-bromophenyl)-2-phenoxy- finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for:
Mechanism of Action
The mechanism of action of Ethanone,1-(4-bromophenyl)-2-phenoxy- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and phenoxy substituents can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural analogs of 1-(4-bromophenyl)-2-phenoxyethanone, emphasizing differences in substituents and their impact on physicochemical properties:
Key Observations:
- Substituent Effects on Physical State: The introduction of sulfonyl (Ph-SO₂) or halogenated phenoxy groups (e.g., 2-Cl-phenoxy) increases molecular weight and polarity, often resulting in solid-state structures . In contrast, methoxy or non-halogenated phenoxy derivatives (e.g., 1-(4-methoxyphenyl)ethanone) are typically oils .
- Lipophilicity: Fluorinated analogs like 1-(4-bromophenyl)-2-(4-fluorophenyl)ethanone exhibit higher logP values (XLogP3: 4), suggesting enhanced membrane permeability for biological applications .
- Biological Activity: The 2-chlorophenoxy derivative (1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone) has been explicitly linked to antifungal properties, likely due to the electron-withdrawing chlorine atom enhancing reactivity .
Spectroscopic and Crystallographic Data
- 1H-NMR Trends: The 4-bromophenyl moiety typically resonates as a doublet at δ 7.5–7.8 ppm, while phenoxy protons appear as multiplet signals in the δ 6.5–7.5 ppm range .
- Crystallography: Derivatives like 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone crystallize in monoclinic systems (space group P2₁/c), with hydrogen-bonding interactions stabilizing the lattice .
Q & A
Q. What are optimized synthetic routes for Ethanone,1-(4-bromophenyl)-2-phenoxy-?
The synthesis of bromophenyl-substituted ethanones often employs deoximation reactions. For example, SnCl₂/TiCl₃-mediated deoximation of oximes in aqueous solvents yields high-purity ketones like 1-(4-bromophenyl)ethanone (98% yield) under mild conditions . Key parameters include stoichiometric control of reagents, reaction temperature (ambient to 60°C), and solvent selection (e.g., THF/water mixtures). Characterization via (δ 2.56 ppm for methyl ketone protons) and TLC (Rf = 0.53 in EtOAc/hexanes) ensures purity .
Q. How is X-ray crystallography applied to confirm the structure of bromophenyl ethanone derivatives?
Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and packing motifs. For 2-bromo-1-(4-methoxyphenyl)ethanone, SCXRD confirmed a planar aromatic ring (mean C–C = 0.009 Å) and Br–C bond length of 1.89 Å, consistent with sp² hybridization. Data refinement (R factor = 0.054) and thermal displacement parameters validate structural integrity . Crystallization in polar solvents (e.g., ethanol) enhances crystal quality for analysis .
Q. What spectroscopic methods are critical for characterizing phenoxy-substituted ethanones?
- NMR : and NMR identify substituent effects. For 1-(4-bromophenyl)ethanone, the methyl ketone proton resonates at δ 2.56 ppm, while aromatic protons split into doublets (J = 7.8 Hz) due to para-substitution .
- IR Spectroscopy : C=O stretches (~1700 cm⁻¹) and Br–C vibrations (~600 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ions (e.g., [M+H]⁺ at m/z 227.046 for C₈H₇BrO) .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystallographic packing of bromophenyl ethanones?
Graph-set analysis reveals that hydrogen bonds (e.g., C=O···H–O) govern molecular aggregation. In 1-(4-benzyloxy-2-hydroxyphenyl)ethanone, O–H···O=C interactions (2.70 Å) form infinite chains, stabilizing the crystal lattice . Etter’s graph theory predicts such motifs, aiding in crystal engineering for materials with tailored porosity or optical properties .
Q. What strategies improve the regioselectivity of phenoxy-group introduction in ethanone derivatives?
Williamson ether synthesis using alkali-metal phenoxides and alkyl halides achieves regioselectivity. For 1-(4-benzyloxy-2-hydroxyphenyl)ethanone, NaH-mediated coupling of 2,4-dihydroxyacetophenone with benzyl bromide at 80°C selectively substitutes the 4-hydroxy group (yield >85%) . Computational modeling (DFT) of transition states further optimizes site-specific reactivity .
Q. How can bromophenyl ethanones act as intermediates in pharmaceutical development?
Bromophenyl ethanones serve as precursors for bioactive molecules. For example, 1-bromo-2-(4-methoxyphenoxy)ethane (a related compound) is a key intermediate in synthesizing antitumor agents. Its crystal structure (stacked head-to-head layers) ensures stability during functionalization . Derivatives like 2-(trifluoromethylthio)ethanone exhibit antimicrobial activity, validated via MIC assays against S. aureus .
Q. What are the challenges in scaling up bromophenyl ethanone synthesis while maintaining purity?
- Byproduct Formation : Over-reduction of ketones to alcohols may occur with excess SnCl₂. Quenching with aqueous NH₄Cl minimizes this .
- Purification : Flash chromatography (silica gel, hexanes/EtOAc) or recrystallization (ethanol/water) isolates products with >95% purity .
- Green Chemistry : Replacing SnCl₂ with FeCl₃ in aqueous media reduces toxicity while maintaining efficiency (yield ~90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
